An In-depth Technical Guide to Pomalidomide-5-C4-NH2 Hydrochloride: Structure, Properties, and Application in Targeted Protein Degradation
An In-depth Technical Guide to Pomalidomide-5-C4-NH2 Hydrochloride: Structure, Properties, and Application in Targeted Protein Degradation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide-5-C4-NH2 hydrochloride is a pivotal research chemical that serves as a foundational building block in the field of targeted protein degradation. It is a synthetic E3 ligase ligand-linker conjugate, incorporating the potent Cereblon (CRBN) ligand, pomalidomide, functionalized with a four-carbon alkyl amine linker.[1] This terminal primary amine provides a versatile conjugation point for synthesizing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, mechanism of action, synthesis, and practical application, offering researchers the technical insights required to leverage this tool in the development of novel therapeutics.
Introduction: The Era of Targeted Protein Degradation
The paradigm of drug discovery has historically focused on inhibiting protein function. However, the advent of targeted protein degradation (TPD) offers a new modality: the complete removal of a pathogenic protein from the cellular environment. At the forefront of this technology are PROTACs, which act as molecular bridges between a protein of interest (POI) and an E3 ubiquitin ligase.[2]
The cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), is hijacked by PROTACs to achieve this effect. A critical component of many successful PROTACs is a ligand that can recruit the Cereblon (CRBN) E3 ligase complex.[] Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), is a high-affinity binder of CRBN and has become a workhorse for this purpose.[][4][5] Pomalidomide-5-C4-NH2 hydrochloride is an optimized derivative, pre-functionalized with a linker and a reactive handle, designed to streamline the synthesis of potent and effective PROTACs.[1]
Molecular Profile and Physicochemical Properties
The precise structure and properties of Pomalidomide-5-C4-NH2 hydrochloride are critical for its function and handling. The molecule consists of the 4-amino-isoindolinedione core of pomalidomide, which provides high-affinity binding to CRBN, attached at the 5-position to a butylamine linker. The hydrochloride salt form enhances its handling and solubility characteristics.
Chemical Structure
Caption: Structure of Pomalidomide-5-C4-NH2 hydrochloride.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁ClN₄O₄ | |
| Molecular Weight | 380.83 g/mol | |
| CAS Number | 2162120-73-0 | [1] |
| Appearance | Light yellow to green-yellow solid | |
| Purity (HPLC) | Typically ≥98% | |
| Solubility | DMSO: 100 mg/mL (262.58 mM) | |
| Storage (Solid) | -20°C, sealed, away from light and moisture | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Stock Solution Preparation
Accurate preparation of stock solutions is paramount for experimental reproducibility. Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened bottle to ensure maximum solubility.
| Target Concentration | Mass (for 1 mL) | Mass (for 5 mL) | Mass (for 10 mL) |
| 1 mM | 0.3808 mg | 1.904 mg | 3.808 mg |
| 10 mM | 3.808 mg | 19.04 mg | 38.08 mg |
| 50 mM | 19.04 mg | 95.21 mg | 190.42 mg |
After preparation, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]
Mechanism of Action: Engineering Protein Degradation
The therapeutic potential of pomalidomide and its derivatives stems from their ability to modulate the CRBN E3 ligase complex.[][4] When incorporated into a PROTAC, the pomalidomide moiety serves as the anchor to the UPS.
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This forms a key POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex to efficiently transfer ubiquitin (a small regulatory protein) from a charged E2 enzyme to lysine residues on the surface of the POI.
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is now recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and proteolytically degrades the POI into small peptides, while the PROTAC molecule is released and can initiate another cycle.[2]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthesis and Characterization
Pomalidomide-5-C4-NH2 hydrochloride is a key intermediate that requires a robust synthetic route and rigorous analytical characterization to ensure its suitability for PROTAC development.
Conceptual Synthetic Strategy
While multiple synthetic routes exist, a common and effective strategy involves a two-step process starting from a readily available pomalidomide precursor.[6] This approach prioritizes yield and purity, which are essential for subsequent conjugation reactions.
-
Nucleophilic Aromatic Substitution (SNAr): A pomalidomide precursor bearing a leaving group (e.g., a fluorine atom) at the 5-position is reacted with a protected form of the C4-amine linker, such as N-Boc-1,4-diaminobutane. The Boc (tert-butyloxycarbonyl) group is a standard acid-labile protecting group for amines.
-
Deprotection: The Boc-protected intermediate is then treated with a strong acid, such as hydrochloric acid (HCl) in dioxane, to remove the Boc group. This simultaneously unmasks the primary amine and forms the final hydrochloride salt, which often aids in purification by precipitation.[6]
Caption: A generalized two-step synthesis workflow.
Quality Control and Analytical Methods
Confirming the identity, purity, and stability of the synthesized material is non-negotiable. A suite of analytical techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or byproducts. A typical method uses a C18 reverse-phase column with a gradient elution of acetonitrile and water containing a modifier like phosphoric acid.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound. The ion pair m/z 274.2 → 163.1 is characteristic of the parent pomalidomide fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Application in PROTAC Development: A Practical Guide
The primary application of Pomalidomide-5-C4-NH2 hydrochloride is its use as a CRBN-recruiting building block for PROTAC synthesis. The terminal primary amine is a nucleophilic handle that is most commonly conjugated to a POI ligand via an amide bond.
Experimental Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes a standard procedure for conjugating Pomalidomide-5-C4-NH2 hydrochloride to a POI ligand that has been functionalized with a carboxylic acid.
Materials and Reagents:
-
Pomalidomide-5-C4-NH2 hydrochloride (1.0 eq)
-
POI-Linker-COOH (1.1 eq)
-
Peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Organic base (e.g., DIPEA or triethylamine) (3.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a clean, dry vial under an inert atmosphere, dissolve Pomalidomide-5-C4-NH2 hydrochloride and the POI-Linker-COOH in anhydrous DMF.
-
Add the organic base (DIPEA) to the mixture. The base is crucial for neutralizing the hydrochloride salt and facilitating the coupling reaction.
-
In a separate vial, dissolve the coupling agent (HATU) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final, high-purity PROTAC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Experimental Protocol: In Vitro PROTAC Evaluation by Western Blot
This protocol outlines how to assess the degradation efficacy of a newly synthesized PROTAC in a relevant cell line.
Materials and Reagents:
-
Cell line expressing the target protein (POI)
-
Completed cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium from the DMSO stock. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer.
-
Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of each supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly again.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Strip or re-probe the membrane with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation efficiency (Dmax) and plot the dose-response curve to calculate the DC₅₀ (concentration for 50% degradation).[8]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and stability of Pomalidomide-5-C4-NH2 hydrochloride.
-
Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid formation of dust and aerosols.[9][10]
-
Storage: Store the solid compound in a tightly sealed container at -20°C, protected from moisture and light. For long-term storage of solutions, store at -80°C.[1]
-
Safety: Pomalidomide is a derivative of thalidomide, a known human teratogen.[11] While data on this specific derivative is limited, it should be handled with extreme caution, particularly by women who are pregnant or may become pregnant. Consult the Safety Data Sheet (SDS) for complete hazard information before use.[9][10][12]
Conclusion
Pomalidomide-5-C4-NH2 hydrochloride represents a significant enabling tool for chemical biology and drug discovery. By providing a high-affinity Cereblon ligand pre-functionalized with a versatile linker, it dramatically simplifies the synthesis of PROTACs. Its well-defined structure, reliable properties, and straightforward application in standard conjugation chemistry empower researchers to rapidly generate and test novel protein degraders. As the field of targeted protein degradation continues to expand, this and similar reagents will remain indispensable for exploring new therapeutic targets and developing next-generation medicines.
References
- MedchemExpress. Pomalidomide-5-C4-NH2 hydrochloride | CRBN Ligand. [URL: https://www.medchemexpress.com/pomalidomide-5-c4-nh2-hydrochloride.html]
- MedchemExpress. Pomalidomide-C4-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates. [URL: https://www.medchemexpress.com/pomalidomide-c4-nh2-hydrochloride.html]
- Wikipedia. Pomalidomide. [URL: https://en.wikipedia.org/wiki/Pomalidomide]
- MedchemExpress. Pomalidomide-PEG3-C2-NH2 TFA (Cereblon Ligand-Linker Conjugates 5 TFA). [URL: https://www.medchemexpress.com/pomalidomide-peg3-c2-nh2-tfa.html]
- MedchemExpress. Cereblon Inhibitor, Gene. [URL: https://www.medchemexpress.com/targets/Cereblon.html]
- Tocris Bioscience. Pomalidomide | Ubiquitin Ligase (E3) Inhibitors. [URL: https://www.tocris.com/products/pomalidomide_6368]
- Tocris Bioscience. Pomalidomide | Ubiquitin E3 Ligases. [URL: https://www.tocris.com/products/pomalidomide_6368]
- BOC Sciences. Pomalidomide: Definition, Structure, Mechanism of Action and Application. [URL: https://www.bocsci.
- ECHEMI. Pomalidomide SDS, 19171-19-8 Safety Data Sheets. [URL: https://www.echemi.com/sds/pomalidomide-cas19171-19-8.html]
- MedChemExpress. Pomalidomide (Standard)-SDS. [URL: https://www.medchemexpress.com/sds/HY-10984-Pomalidomide.html]
- Wikipedia. Cereblon E3 ligase modulator. [URL: https://en.wikipedia.
- R. Rios-Tamayo, et al. (2014). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651125/]
- Celgene Corporation. POMALYST®/ IMNOVID® (pomalidomide capsules) Safety Data Sheet. [URL: https://www.celgene.com/content/uploads/sites/2/2021/08/Pomalyst-Pomalidomide-Capsules.pdf]
- YMER. (2022). Development and Validation of Stability Indicating RP- UPLC Method for the Estimation of Pomalidomide in Bulk and Pharmaceutical. [URL: http://ymerdigital.com/uploads/YMER212202.pdf]
- Fisher Scientific. (2019). Pomalidomide Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=501538354&productDescription=Pomalidomide%2C+99%25+100mg&vendorId=VN00033897&countryCode=US&language=en]
- L. Zhang, et al. (2022). A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies. Bioanalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8846383/]
- Taylor & Francis Group. (2016). New synthesis route for the preparation of pomalidomide. Figshare. [URL: https://figshare.
- Google Patents. (2016). A kind of HPLC analytical method of the pomalidomide in relation to substance. [URL: https://patents.google.
- MedChemExpress. Pomalidomide-C4-NH2 | E3 Ligase Ligand-Linker Conjugate. [URL: https://www.medchemexpress.com/pomalidomide-c4-nh2.html]
- SWAG Cancer Alliance. (2019). Pomalidomide and low dose dexamethasone. [URL: https://swagcanceralliance.nhs.uk/wp-content/uploads/2020/01/Pomalidomide-and-low-dose-dexamethasone-V2.0-Oct-2019.pdf]
- BenchChem. Synthesis Protocol for Pomalidomide-C2-NH2 Hydrochloride. [URL: https://www.benchchem.
- Immunomart. Pomalidomide-C4-NH2. [URL: https://immunomart.com/product/pomalidomide-c4-nh2/]
- BenchChem. Pomalidomide-C2-NH2 Hydrochloride: A Technical Guide. [URL: https://www.benchchem.
- Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.703928/full]
- U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review: Pomalidomide. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/204026Orig1s000ClinPharmR.pdf]
- National Center for Biotechnology Information. Pomalidomide. PubChem Compound Summary for CID 134780. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pomalidomide]
- A. F. El-Yazbi, et al. (2023). Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453888/]
- N. C. de Souza, et al. (2022). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9652150/]
- Sigma-Aldrich. Pomalidomide-C2-NH2 hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/tmol/t38654]
- Z. Sun, et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35777174/]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Pomalidomide - Wikipedia [en.wikipedia.org]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. fishersci.com [fishersci.com]
